molecular formula C11H15Br2N B13051795 1-(2,5-Dibromophenyl)pentan-1-amine

1-(2,5-Dibromophenyl)pentan-1-amine

Katalognummer: B13051795
Molekulargewicht: 321.05 g/mol
InChI-Schlüssel: WKOHMPRHNRBNKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dibromophenyl)pentan-1-amine is an organic compound with the molecular formula C₁₁H₁₅Br₂N and a molecular weight of 321.0515 g/mol . This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a pentan-1-amine chain. It is a derivative of phenylpentanamine, and its unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dibromophenyl)pentan-1-amine typically involves the bromination of phenylpentanamine. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 5 positions of the phenyl ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2,5-Dibromophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dibromophenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated phenyl ring makes it a versatile intermediate for further functionalization.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dibromophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dibromophenyl)pentan-1-amine can be compared with other brominated phenyl compounds, such as:

  • 1-(2,5-Dibromophenyl)propan-1-amine
  • 1-(2,5-Dibromophenyl)ethan-1-amine
  • 1-(2,5-Dibromophenyl)ethanol

These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl ring. The unique aspect of this compound is its pentan-1-amine chain, which may confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H15Br2N

Molekulargewicht

321.05 g/mol

IUPAC-Name

1-(2,5-dibromophenyl)pentan-1-amine

InChI

InChI=1S/C11H15Br2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3

InChI-Schlüssel

WKOHMPRHNRBNKC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=C(C=CC(=C1)Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.